Cas no 60442-34-4 (ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate)

Ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate is a versatile thiophene-based intermediate widely used in organic synthesis and pharmaceutical research. Its key structural features—a chloroacetamido group and ester functionality—make it a valuable precursor for constructing heterocyclic compounds, particularly in the development of bioactive molecules. The presence of methyl substituents enhances stability while allowing further functionalization. This compound is particularly useful in medicinal chemistry for designing thiophene derivatives with potential therapeutic applications. Its well-defined reactivity profile ensures consistent performance in nucleophilic substitution and condensation reactions. The ester group also facilitates solubility in common organic solvents, simplifying purification and downstream processing. Suitable for controlled reactions under mild conditions, it offers synthetic flexibility for advanced research applications.
ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate structure
60442-34-4 structure
Product Name:ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
CAS No:60442-34-4
MF:C11H14ClNO3S
MW:275.751760959625
MDL:MFCD00297823
CID:502138
PubChem ID:913305
Update Time:2025-06-25

ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarboxylicacid, 2-[(2-chloroacetyl)amino]-4,5-dimethyl-, ethyl ester
    • 2-(2-CHLORO-ACETYLAMINO)-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
    • ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
    • Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
    • 2,9-DICARBOXY-1,10-PHENANTHROLINE
    • ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
    • ethyl 2-(2-chloroacetylamino)-4,5-dimethylthiophene-3-carboxylate
    • ALBB-002216
    • BBL008428
    • VS-01908
    • F1142-1360
    • DTXSID90358749
    • EN300-01503
    • Z56889103
    • STK207826
    • ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate
    • ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
    • 60442-34-4
    • AKOS000266864
    • MFCD00297823
    • DB-053617
    • UPCMLD0ENAT0514-2961:001
    • 2-(2-Chloroacetylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
    • 2-(2-chloroacetylamino)-4,5-dimethylthiophene-3-carboxylic acid ethyl ester
    • MDL: MFCD00297823
    • Inchi: 1S/C11H14ClNO3S/c1-4-16-11(15)9-6(2)7(3)17-10(9)13-8(14)5-12/h4-5H2,1-3H3,(H,13,14)
    • InChI Key: DEYWPOMMNZZPJB-UHFFFAOYSA-N
    • SMILES: ClCC(NC1=C(C(=O)OCC)C(C)=C(C)S1)=O

Computed Properties

  • Exact Mass: 275.03800
  • Monoisotopic Mass: 275.0382922g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • PSA: 83.64000
  • LogP: 2.79190

ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate Pricemore >>

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ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:60442-34-4)ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
Order Number:A832728
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:29
Price ($):187.0
Email:sales@amadischem.com

ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate Related Literature

Additional information on ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-(2-Chloroacetamido)-4,5-Dimethylthiophene-3-Carboxylate: A Comprehensive Overview

Ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate, with CAS No. 60442-34-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiophene derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries. The molecule features a thiophene ring substituted with an ethyl carboxylate group at position 3 and a 2-chloroacetamido group at position 2, along with methyl groups at positions 4 and 5. These substituents contribute to the compound's distinct chemical reactivity and physical properties.

Recent studies have highlighted the importance of thiophene derivatives in the development of advanced materials, particularly in the realm of optoelectronics. The presence of the chloroacetamido group in ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate introduces additional functionality, making it a promising candidate for applications such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored the electronic properties of this compound using computational methods, revealing its potential as a semiconductor material with tunable band gaps.

The synthesis of ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate involves a multi-step process that typically begins with the preparation of the thiophene ring. This is followed by substitution reactions to introduce the desired functional groups. The use of mild reaction conditions has been shown to enhance the yield and purity of the final product, making it more suitable for large-scale production. Recent advancements in catalytic methods have further optimized this synthesis pathway, reducing production costs and environmental impact.

In terms of applications, ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate has shown promise in the field of drug delivery systems. Its ability to form stable complexes with certain bioactive molecules makes it a potential carrier for targeted drug delivery. Additionally, its biocompatibility has been tested in vitro, demonstrating minimal cytotoxicity under physiological conditions. These findings suggest that this compound could play a role in developing next-generation therapeutic agents.

Another area where this compound has garnered attention is in agricultural chemistry. Studies have indicated that ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate exhibits moderate pesticidal activity against certain crop pests. This property is attributed to its ability to disrupt key enzymatic pathways in insects while showing low toxicity to non-target organisms. Ongoing research is focused on enhancing its efficacy through structural modifications and formulation optimization.

From an environmental perspective, the degradation behavior of ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate has been investigated under various conditions. Results indicate that the compound undergoes rapid hydrolysis in aqueous environments, reducing its persistence in natural ecosystems. This characteristic is advantageous for minimizing ecological risks associated with its use in industrial and agricultural applications.

In conclusion, ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate (CAS No. 60442-34-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the advancement of modern science and technology.

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Amadis Chemical Company Limited
(CAS:60442-34-4)ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
A832728
Purity:99%
Quantity:1g
Price ($):187.0
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